1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a heterocyclic organic compound with the molecular formula C8H11NO. It is characterized by a pyrrole ring substituted with two methyl groups at positions 3 and 5, and an ethanone group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One typically involves the reaction of 2,5-dimethylpyrrole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 2,5-dimethylpyrrole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to yield the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)ethanol.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
1-(1H-Pyrrol-2-Yl)Ethanone: Lacks the methyl groups at positions 3 and 5, resulting in different chemical and biological properties.
2,5-Dimethylpyrrole: Does not contain the ethanone group, limiting its reactivity and applications compared to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One.
Uniqueness: this compound’s unique combination of a substituted pyrrole ring and an ethanone group provides it with distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZNMNSPWOIFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383996 |
Source
|
Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-93-2 |
Source
|
Record name | 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1500-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.